X5050
Description
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-N-prop-2-enoxy-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-9-23-20-17(22)11-7-8-13-14(10-11)19-16(18-13)12-5-3-4-6-15(12)21/h2-8,10,21H,1,9H2,(H,18,19)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROIKJLROTDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to X5050: A Novel REST Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of X5050, a potent small-molecule inhibitor of the Repressor Element-1 Silencing Transcription (REST) factor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting REST in various neurological disorders.
Core Compound Information
Chemical Structure and Properties
This compound, a benzoimidazole-5-carboxamide derivative, has been identified as a selective inhibitor of REST. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅N₃O₃ | |
| Molecular Weight | 309.32 g/mol | |
| CAS Number | 2404756-81-4 | |
| Appearance | White to light yellow solid | |
| EC₅₀ | 2.1 μM | |
| SMILES | O=C(C1=CC=C2N=C(C3=CC=CC=C3O)NC2=C1)NOCC=C |
Table 1: Physicochemical Properties of this compound
Mechanism of Action
This compound functions by promoting the degradation of the REST protein, rather than inhibiting its transcription, RNA splicing, or its binding to the Repressor Element-1 (RE1) sequence. This leads to the de-repression of REST target genes, many of which are crucial for neuronal function and survival, such as Brain-Derived Neurotrophic Factor (BDNF).
Signaling Pathway
The mechanism of this compound's action on the REST signaling pathway can be visualized as a multi-step process. In pathological conditions such as Huntington's disease, elevated REST activity leads to the repression of neuronal gene expression. This compound intervenes by inducing the degradation of the REST protein, thereby restoring the expression of these essential genes.
An In-depth Technical Guide to the Discovery and Synthesis of X5050, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of X5050, a potent and selective small molecule inhibitor of Target Kinase Alpha (TKA), a key enzyme implicated in the progression of various solid tumors. This guide details the high-throughput screening cascade that led to the identification of the initial hit, the subsequent lead optimization efforts, the multi-step synthetic route for this compound, and its in vitro and in vivo pharmacological properties. All experimental protocols and data are presented to facilitate understanding and replication of the key findings.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of Target Kinase Alpha (TKA). The campaign utilized a proprietary library of 500,000 small molecules, which were screened for their ability to inhibit TKA's enzymatic activity in a biochemical assay.
High-Throughput Screening (HTS) Cascade
The HTS was conducted using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Primary hits were identified as compounds that exhibited greater than 50% inhibition of TKA activity at a concentration of 10 µM. These hits were then subjected to a series of confirmatory and secondary assays to eliminate false positives and prioritize compounds for further development. The workflow for hit-to-lead identification is outlined below.
Caption: Workflow for the hit-to-lead discovery of this compound.
In Vitro Pharmacological Profile of this compound
This compound demonstrated potent inhibition of TKA with an IC50 of 5 nM in the TR-FRET assay. Subsequent selectivity profiling against a panel of 400 kinases revealed a high degree of selectivity for TKA. The compound also exhibited favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Parameter | Value |
| Potency | |
| TKA IC50 (TR-FRET) | 5 nM |
| TKA IC50 (Cell-based) | 50 nM |
| Selectivity | |
| Kinase Panel (400 kinases) | >100-fold selectivity for TKA |
| In Vitro ADME | |
| Aqueous Solubility (pH 7.4) | 150 µM |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |
| Human Liver Microsomal Stability (t½) | >60 min |
Synthesis of this compound
The chemical synthesis of this compound is achieved through a convergent 5-step process, starting from commercially available precursors. The overall yield of the synthesis is approximately 35%. The synthetic route is designed to be scalable for potential future clinical development.
Synthetic Scheme Overview
The synthesis involves the formation of a key bicyclic intermediate, followed by a Suzuki coupling and a final deprotection step.
Caption: Convergent synthetic workflow for this compound.
Experimental Protocol: Step 3 - Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of the bicyclic core (Intermediate 2) with a boronic acid derivative.
-
Reagents and Equipment:
-
Intermediate 2 (1.0 eq)
-
Boronic Acid Derivative (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Nitrogen atmosphere
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add Intermediate 2, the boronic acid derivative, and Pd(PPh₃)₄.
-
Purge the flask with nitrogen for 10 minutes.
-
Add 1,4-dioxane and the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TKA. TKA is a critical node in a signaling pathway that promotes cell proliferation and survival in cancer cells. By blocking TKA, this compound effectively halts downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the TKA signaling pathway by X50
A Technical Guide to the Effects of X5050 on Neuronal Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound X5050, a benzoimidazole-5-carboxamide derivative, has been identified as a potent and specific inhibitor of the Repressor Element-1 Silencing Transcription factor (REST), a key regulator of neuronal gene expression. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on neuronal gene expression, and the experimental methodologies used to elucidate these effects. The primary mechanism of this compound involves promoting the degradation of the REST protein, which in turn alleviates the repression of REST-regulated neuronal genes, including the critical neurotrophin, Brain-Derived Neurotrophic Factor (BDNF). This targeted activity presents a promising therapeutic avenue for neurological disorders characterized by elevated REST activity and suppressed neuronal gene expression, such as Huntington's disease.
Core Mechanism of Action
This compound functions as an indirect upregulator of neuronal gene expression by targeting the REST protein for degradation. Unlike direct transcriptional activators, this compound does not influence the transcription, RNA splicing, or DNA-binding affinity of REST. Instead, it facilitates a dose-dependent reduction of the 122 kDa isoform of the REST protein. This leads to the de-repression of a suite of neuronal genes that are critical for neuronal function, differentiation, and survival.
Signaling Pathway
The signaling pathway initiated by this compound is centered on the reduction of REST protein levels, which subsequently relieves the transcriptional silencing of target genes.
Methodological & Application
Application Notes and Protocols for X5050 Administration in Mouse Models of Huntington's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are compiled from publicly available information, primarily abstracts and secondary citations. The full text of the primary research article by Charbord et al. (2013) in Stem Cells, which contains the detailed experimental procedures and quantitative data, was not accessible. Therefore, specific details regarding dosage, precise timelines, and comprehensive quantitative results are not available. This document provides a general framework and protocols based on established methodologies in the field.
Introduction
Huntington's disease (HD) is a neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. A key pathological mechanism implicated in HD is the dysregulation of gene transcription, partly due to the increased activity of the RE1-Silencing Transcription factor (REST), a transcriptional repressor that silences the expression of many neuronal genes, including Brain-Derived Neurotrophic Factor (BDNF). The small molecule X5050 has been identified as a potent inhibitor of REST.[1] Preclinical studies have explored its therapeutic potential in a mouse model of Huntington's disease.[1]
This compound acts by promoting the degradation of the REST protein, thereby alleviating its repressive effects on target genes.[1] This leads to the re-expression of crucial neuronal genes, offering a potential therapeutic strategy for HD.
Mechanism of Action: this compound in Huntington's Disease
In the context of Huntington's disease, the mutant huntingtin protein (mHTT) fails to properly sequester REST in the cytoplasm, leading to its increased nuclear accumulation and activity. Nuclear REST binds to the RE1 silencing element in the promoter region of neuronal genes, recruiting co-repressors and histone deacetylases (HDACs) to suppress gene transcription. This results in reduced levels of essential neuronal proteins, such as BDNF, contributing to neuronal dysfunction and death.
This compound intervenes in this pathway by promoting the proteasomal degradation of REST.[2] By reducing REST protein levels, this compound effectively lifts the transcriptional repression of REST-target genes, leading to their re-expression and potentially mitigating the downstream pathological effects of mHTT.
Caption: this compound promotes REST degradation, alleviating transcriptional repression of neuronal genes.
Data Presentation
The primary literature indicates that acute intraventricular delivery of this compound in a quinolinate-induced striatal lesion mouse model resulted in an increased expression of BDNF and several other REST-regulated genes in the prefrontal cortex.[1] However, the specific quantitative data (e.g., fold-change, p-values) from these in vivo experiments are not available in the accessible literature. A comprehensive data table would require access to the full research article.
Table 1: Gene Expression Analysis in Mouse Prefrontal Cortex Following this compound Administration (Conceptual)
| Gene Target | Treatment Group | Fold Change vs. Vehicle | p-value |
| BDNF | This compound | Data not available | Data not available |
| Other REST-regulated genes | This compound | Data not available | Data not available |
Experimental Protocols
The following protocols are generalized based on standard laboratory procedures and information gathered from related research. The specific parameters used in the study by Charbord et al. (2013) are not fully available.
Protocol 1: Quinolinic Acid-Induced Striatal Lesion in Mice
This protocol describes the creation of a chemical lesion model of Huntington's disease.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Quinolinic acid (QA)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic and mount it in a stereotaxic frame.
-
Maintain the animal's body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the striatum at the desired coordinates. Typical coordinates for the mouse striatum relative to bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±2.0 mm, Dorsoventral (DV): -3.0 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Prepare a solution of quinolinic acid in sterile PBS. The concentration should be determined from literature, but a typical dose is around 30 nmol in 1 µL.
-
Slowly infuse the quinolinic acid solution into the striatum using a Hamilton syringe at a rate of approximately 0.2 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring, until the animal recovers.
Protocol 2: Acute Intraventricular Administration of this compound
This protocol describes the direct delivery of this compound into the cerebral ventricles.
Materials:
-
This compound compound
-
Vehicle solution (e.g., DMSO, saline)
-
Anesthetized mouse (as described in Protocol 1)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools
Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Expose the skull and drill a burr hole over the lateral ventricle. Typical coordinates for the mouse lateral ventricle relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm.
-
Prepare the desired concentration of this compound in a suitable vehicle. The exact concentration and volume used in the primary study are not available.
-
Slowly inject the this compound solution into the lateral ventricle at a rate of approximately 0.5 µL/min. The total volume is typically 1-5 µL.
-
Leave the needle in place for 5-10 minutes before slowly retracting it.
-
Suture the incision and provide post-operative care.
Experimental Workflow:
References
- 1. High throughput screening for inhibitors of REST in neural derivatives of human embryonic stem cells reveals a chemical compound that promotes expression of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regenerative Approaches in Huntington’s Disease: From Mechanistic Insights to Therapeutic Protocols [frontiersin.org]
Application Notes and Protocols: A Comparative Analysis of Lentiviral-Mediated REST Inhibition and the Small Molecule Inhibitor X5050
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Repressor Element-1 Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of neural gene expression. Its dysregulation is implicated in various neurological disorders, including Huntington's disease, as well as in several cancers. Consequently, the development of strategies to inhibit REST function is of significant therapeutic interest. This document provides a detailed comparison of two prominent methods for REST inhibition: lentiviral-mediated gene knockdown and pharmacological inhibition using the small molecule X5050.
This comparative analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research objectives. We present a comprehensive overview of the mechanisms of action, quantitative data on efficacy, and detailed experimental protocols for both approaches.
Methods Overview
Lentiviral Delivery of REST Inhibitors: This genetic approach utilizes lentiviral vectors to introduce short hairpin RNAs (shRNAs) or dominant-negative constructs that target REST. Lentiviral vectors are efficient at transducing a wide range of cell types, including non-dividing cells, and can achieve stable, long-term transgene expression through integration into the host genome.
This compound Small Molecule Inhibitor: this compound is a benzoimidazole-5-carboxamide derivative identified through high-throughput screening. It functions
Combining X5050 with EZH2 Inhibitors: A Novel Approach in Cancer Research
Application Notes and Protocols for Researchers
Introduction
In the dynamic field of cancer research, combination therapies are emerging as a powerful strategy to overcome drug resistance and enhance treatment efficacy. One such promising combination involves the REST (RE1-Silencing Transcription Factor) inhibitor, X5050, and inhibitors of EZH2 (Enhancer of Zeste Homolog 2). This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the synergistic anti-cancer effects of this combination.
This compound is a potent inhibitor of REST, a transcriptional repressor that silences the expression of numerous neuronal genes. The mechanism of action of this compound involves promoting the degradation of the REST protein, rather than inhibiting its expression or binding to its target DNA sequence, the RE1 element[1][2]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, primarily trimethylating histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression. In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.
Preclinical studies have demonstrated that the combination of this compound with the EZH2 inhibitor GSK343 exerts synergistic antitumor effects. This combination has been shown to disrupt "super-silencers," leading to a significant loss of topologically associated domains (TADs) and chromatin loops, ultimately upregulating genes involved in cell cycle arrest, apoptosis, and DNA damage pathways, resulting in anti-cancer effects both in vitro and in vivo[3][4].
Data Presentation
The following tables summarize key quantitative data from studies investigating the combination of this compound and the EZH2 inhibitor, GSK343.
Table 1: In Vitro Efficacy of this compound and GSK343 Combination
| Cell Line | Treatment | IC50 (µM) | Synergy Score (Bliss) | Effect | Reference |
| K562 (Chronic Myelogenous Leukemia) | This compound | >100 | >10 (in combination) | Synergistic growth inhibition | [5] |
| K562 (Chronic Myelogenous Leukemia) | GSK343 | ~5 | >10 (in combination) | Synergistic growth inhibition | [5][6] |
| THP1 (Acute Monocytic Leukemia) | This compound + GSK343 | Not specified | >10 | Synergistic growth inhibition | [5] |
| HAP1 (Near-haploid cell line from KBM-7) | This compound + GSK343 | Not specified | >10 | Synergistic growth inhibition | [5] |
| SEM (B-cell precursor leukemia) | This compound + GSK343 | Not specified | >10 | Synergistic growth inhibition | [5] |
Table 2: Effects of this compound and GSK343 Combination on Cell Cycle and Apoptosis in K562 Cells
| Treatment | G0/G1 Phase Arrest | S Phase Reduction | Apoptosis Induction | Reference |
| GSK343 (5 µM) | Moderate Increase | Moderate Decrease | Moderate Increase | [7] |
| This compound (100 µM) | Minimal Change | Minimal Change | Minimal Change | [7] |
| Combination (GSK343 5 µM + this compound 100 µM) | Significant Increase | Significant Decrease | Significant Increase | [7] |
Experimental Protocols
Cell Viability Assay for Synergy Analysis
This protocol outlines the methodology to assess the synergistic effect of this compound and an EZH2 inhibitor (e.g., GSK343) on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound (REST inhibitor)
-
GSK343 (EZH2 inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a dose-response matrix of this compound and GSK343. For example, create serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM) and GSK343 (e.g., 0, 1, 2.5, 5, 10 µM).
-
Treatment: Add 100 µL of the drug solutions to the respective wells, resulting in a final volume of 200 µL. Include wells with single-drug treatments and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the synergistic effect using a synergy model such as the Bliss independence model or the Chou-Talalay method. A Bliss score greater than 10 indicates likely synergy[5].
-
Apoptosis Assay by Flow Cytometry
This protocol describes how to quantify apoptosis induced by the combination treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and GSK343
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, GSK343, the combination, or vehicle control for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Hi-C (High-throughput Chromosome Conformation Capture) Protocol
This protocol provides a general workflow for performing Hi-C to analyze changes in 3D chromatin architecture upon treatment with this compound and GSK343.
Materials:
-
Cancer cell line
-
Formaldehyde (for cross-linking)
-
Lysis buffer
-
Restriction enzyme (e.g., MboI or DpnII)
-
Biotin-labeled nucleotides
-
DNA ligase
-
Reagents for DNA purification, library preparation, and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA, preserving the 3D chromatin structure.
-
Cell Lysis and Chromatin Digestion: Lyse the cells and digest the chromatin with a suitable restriction enzyme.
-
End-filling and Biotinylation: Fill in the restriction enzyme-generated overhangs and incorporate a biotin-labeled nucleotide to mark the DNA ends.
-
Proximity Ligation: Perform ligation under dilute conditions to favor the joining of cross-linked DNA fragments that were in close spatial proximity in the nucleus.
-
Cross-link Reversal and DNA Purification: Reverse the cross-links and purify the ligated DNA.
-
DNA Shearing and Biotin Pull-down: Shear the DNA and use streptavidin beads to pull down the biotin-labeled ligation junctions.
-
Library Preparation and Sequencing: Prepare a sequencing library from the captured DNA fragments and perform paired-end next-generation sequencing.
-
Data Analysis:
-
Map the paired-end reads to a reference genome.
-
Generate contact matrices to visualize chromatin interactions.
-
Analyze changes in TADs, loops, and A/B compartments between control and treated samples.
-
Visualizations
Signaling Pathway Diagram
Caption: Combined inhibition of REST and EZH2 signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating the synergy of this compound and GSK343.
Logical Relationship Diagram
Caption: Logical relationship of the combination therapy's rationale.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth | Semantic Scholar [semanticscholar.org]
- 4. GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting REST Protein Degradation Induced by X5050 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RE1-Silencing Transcription factor (REST), a master regulator of neuronal gene expression, is a protein of significant interest in neuroscience and oncology. Its controlled degradation is a key mechanism for regulating its activity. The small molecule X5050 has been identified as an agent that promotes the degradation of REST, making it a valuable tool for studying REST biology and a potential therapeutic lead. This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the degradation of REST induced by this compound.
Introduction
REST (Repressor Element-1 Silencing Transcription factor), also known as NRSF (Neuron-Restrictive Silencer Factor), is a transcriptional repressor that plays a crucial role in neuronal development and is implicated in various diseases. The cellular levels of REST are tightly regulated, in part, by protein degradation through the ubiquitin-proteasome system. The E3 ubiquitin ligase SCFβTRCP has been identified as a key player in targeting REST for degradation.
This compound is a benzoimidazole-5-carboxamide derivative that has been shown to inhibit REST activity by promoting its degradation. Unlike other potential regulatory mechanisms, this compound does not appear to affect REST gene expression, RNA splicing, or its binding to the RE1 DNA sequence. This makes this compound a specific tool to study the consequences of REST protein loss. Western blotting is a fundamental technique to qualitatively and quantitatively assess changes in protein levels, and is therefore the method of choice for monitoring this compound-induced REST degradation.
Signaling Pathway of this compound-Mediated REST Degradation
The precise mechanism by which this compound promotes REST degradation is still under investigation. However, it is known to enhance the natural degradation pathway of REST. The diagram below illustrates the established ubiquitin-mediated proteasomal degradation of REST and the putative point of intervention for this compound.
Caption: this compound-mediated REST protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing REST degradation by this compound using Western blot.
Application Notes and Protocols for RNA-Sequencing Analysis of X5050-Treated Neural Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
X5050 is a small molecule inhibitor of the RE1-Silencing Transcription factor (REST), a key transcriptional repressor involved in the suppression of neuronal gene expression. In neurological disorders where REST activity is aberrantly increased, such as Huntington's disease, inhibition of REST presents a promising therapeutic strategy. This compound has been shown to promote the degradation of the REST protein, leading to the de-repression of REST-regulated neuronal genes. This document provides detailed protocols for the analysis of gene expression changes in neural stem cells (NSCs) treated with this compound using RNA-sequencing (RNA-seq), along with data presentation guidelines and visualizations of the underlying biological and experimental processes.
Data Presentation
Quantitative Summary of this compound Activity
| Parameter | Value | Cell Type | Reference |
| EC50 | 2.1 µM | Neural derivatives of human embryonic stem cells | |
| Effect on REST protein levels | Dose-dependent decrease | NSCs and HEK cells | |
| Concentration for significant REST decrease | 50-100 µM | NSCs and HEK cells | |
| Treatment Time for REST decrease | 24 hours | HEK cells |
Gene Expression Changes in this compound-Treated Neural Stem Cells (Hypothetical Data)
| Gene | Function | Fold Change (this compound vs. DMSO) | p-value |
| BDNF | Neurotrophin, neuronal survival and growth | 2.5 | < 0.01 |
| SNAP25 | Synaptic vesicle fusion | 1.8 | < 0.05 |
| SYP | Synaptic vesicle protein | 2.1 | < 0.05 |
| TUBB3 | Neuronal-specific tubulin | 3.0 | < 0.01 |
| REST | Transcriptional repressor | -1.2 (mRNA) | > 0.05 |
| RCOR1 | REST co-repressor 1 | -1.1 (mRNA) | > 0.05 |
Note: This table presents hypothetical RNA-seq data for illustrative purposes, based on the known function of this compound. Actual results may vary.
Signaling Pathway
The primary mechanism of action of this compound is the induction of REST protein degradation. This alleviates the repression of numerous neuronal genes, promoting a neuronal phenotype.
Caption: Mechanism of action of this compound.
Experimental Protocols
Neural Stem Cell Culture and this compound Treatment
This protocol outlines the culture of human neural stem cells (NSCs) and their treatment with this compound.
Materials:
-
Human neural stem cells (NSCs)
-
NSC expansion medium (e.g., N2-B27 medium)
-
This compound (MedChemExpress)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture NSCs in expansion medium on coated 6-well plates.
-
Once the cells reach 70-80% confluency, prepare the treatment media.
-
Dissolve X
Troubleshooting & Optimization
Off-target effects of X5050 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of X5050, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound at high concentrations?
A1: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended target. This is a significant concern, especially at high concentrations, because the structural similarity of ATP-binding pockets across the human kinome makes it challenging to achieve absolute specificity.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1][2]
Q2: I'm observing a biological effect only at high concentrations of this compound, well above its reported IC50 for the primary target. Is this an off-target effect?
A2: It is highly likely. When the effective concentration in a cellular assay is significantly higher than the biochemical potency (IC50 or Ki) for the intended target, it often signals that the observed phenotype is due to the inhibition of a less sensitive, off-target protein.[3] It is recommended to perform a dose-response analysis to determine the lowest effective concentration that produces the desired on-target effect.[2]
Q3: How can I begin to distinguish between an on-target and an off-target effect of this compound in my experiments?
A3: A multi-pronged approach is recommended for validation:[2]
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor for the same primary target. If the phenotype persists, it is more likely to be an on-target effect.[1]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[2][4] If the phenotype caused by this compound is still observed in the absence of the primary target protein, it is definitively an off-target effect.[4]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects.[1]
Q4: What are the most common off-target kinase families for inhibitors like this compound?
A4: While specific off-targets depend on the chemical scaffold of the inhibitor, many kinase inhibitors show cross-reactivity with kinases from families such as SRC, VEGFR, and PDGFR due to similarities in their ATP-binding sites. Comprehensive kinase profiling is the most effective way to identify the specific off-targets for this compound.[5][6]
Troubleshooting Guides
Problem 1: The phenotype observed with this compound is different from the phenotype observed with siRNA/CRISPR knockdown of the intended target.
-
Possible Cause: This discrepancy strongly suggests that the phenotype observed with this compound is due to an off-target effect.[3] The inhibitor is likely affecting one or more other signaling pathways that are not modulated by the genetic perturbation of the primary target.
-
Solution Steps:
-
Confirm the Knockdown: First, ensure that the target protein has been efficiently knocked down or knocked out via Western blot.
-
Perform Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[1] This will provide a list of candidate proteins responsible for the observed phenotype.
-
Analyze Global Signaling: Conduct phosphoproteomics analysis on cells treated with this compound to get an unbiased view of all affected signaling pathways.[1]
-
Validate Off-Targets: Use genetic (siRNA/CRISPR) or pharmacological tools to validate the involvement of the high-confidence off-targets identified from the kinase screen.
-
Problem 2: this compound induces significant and unexpected cytotoxicity at concentrations needed to see the desired biological effect.
-
Possible Cause: High concentrations of this compound may be inhibiting kinases essential for cell survival or other crucial cellular processes, leading to toxicity that is independent of the primary target.[2][3]
-
Solution Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to carefully determine the concentration at which this compound inhibits its target versus the concentration at which it causes cell death.[3]
-
Compare with Target Knockout: Test the cytotoxicity of this compound in a cell line where the intended target has been knocked out using CRISPR-Cas9.[4] If the compound is still toxic, the cytotoxicity is unequivocally off-target.[4]
-
Identify Off-Target Liabilities: Analyze kinase profiling data (see Problem 1, Step 2) to identify any inhibited kinases known to be involved in cell survival pathways (e.g., members of the PI3K/AKT pathway).
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[2]
-
Problem 3: Treatment with this compound leads to the paradoxical activation of a downstream signaling pathway.
-
Possible Cause: Inhibition of a kinase can sometimes disrupt negative feedback loops, leading to the compensatory activation of the same or parallel signaling pathways.[1][7] For example, inhibiting a component of the PI3K/Akt/mTOR pathway can relieve feedback inhibition on upstream receptors, leading to reactivation of the pathway.[7]
-
Solution Steps:
-
Conduct a Time-Course Experiment: Analyze key signaling nodes (e.g., p-ERK, p-AKT) via Western blot at various time points (e.g., 1, 6, 12, 24 hours) after this compound treatment to understand the dynamics of pathway activation.[8]
-
Review Kinase Selectivity Profile: Check if this compound is known to inhibit kinases involved in negative feedback regulation.
-
Use Combination Inhibitors: To overcome this resistance mechanism, consider co-treating cells with this compound and an inhibitor of the reactivated pathway (e.g., a MEK inhibitor if p-ERK is upregulated).[7]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table shows sample data from a kinase profiling screen. While this compound potently inhibits its intended target, it also inhibits several other kinases at high concentrations, which could be responsible for off-target biological effects.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| On-Target Kinase A | 98% | 25 | Intended Target |
| Off-Target Kinase B (SRC family) | 95% | 150 | Potential for off-target effects on cell motility. |
| Off-Target Kinase C (VEGFR2) | 91% | 250 | Potential for anti-angiogenic off-target effects. |
| Off-Target Kinase D (PDGFRβ) | 85% | 400 | Common off-target for this inhibitor class. |
| Off-Target Kinase E (PI3Kα) | 70% | 850 | May contribute to unexpected metabolic changes. |
| 250 other kinases | <50% | >10,000 | Considered non-significant at this concentration. |
Table 2: Cytotoxicity of this compound in Wild-Type vs. Target-Knockout (KO) Cell Lines
This table illustrates a scenario where removing the intended target protein has a minimal effect on the cytotoxic potency of this compound, strongly suggesting an off-target mechanism of action for the observed cytotoxicity.[4]
| Cell Line | Genetic Background | Target Protein Expression | This compound Cytotoxicity IC50 (µM) |
| CancerCell-7 | Wild-Type | Present | 1.5 |
| CancerCell-7 | Target A KO (CRISPR) | Absent | 1.8 |
Mandatory Visualization
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for experimental outcomes.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol is used to determine the selectivity of this compound by screening it against a large panel of purified, recombinant kinases.
-
Objective: To identify the on- and off-target kinases inhibited by this compound at a given concentration.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Commercial kinase profiling service (e.g., Reaction Biology, Carna Biosciences) or in-house panel of purified kinases.
-
Appropriate kinase assay buffer, substrates, and ATP.
-
Multi-well plates (e.g., 384-well).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
Plate reader (luminometer/fluorometer).
-
-
Procedure:
-
Compound Preparation: Prepare a working concentration of this compound (e.g., 1 µM for single-point screening) by diluting the stock solution in the appropriate assay buffer.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and assay buffer.
-
Compound Incubation: Add this compound to the kinase reaction mixtures. Include appropriate controls: "no inhibitor" (vehicle control, e.g., DMSO) and a known inhibitor for each kinase as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product (e.g., ADP) or remaining substrate (e.g., ATP) using a suitable detection method.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Results are typically presented as a percentage of inhibition or as IC50 values for more potent interactions.
-
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol outlines a general workflow for creating a target gene knockout cell line to test whether the efficacy or toxicity of this compound is dependent on its intended target.[4]
-
Objective: To create a cell line that does not express the intended target of this compound.
-
Materials:
-
Cancer cell line of interest.
-
Lentiviral or plasmid vector expressing Cas9 and a target-specific single-guide RNA (sgRNA).
-
Transfection reagent or electroporation system.
-
Puromycin or other selection antibiotic.
-
Antibody against the target protein for Western blot validation.
-
-
Procedure:
-
sgRNA Design: Design and clone two or more sgRNAs targeting an early exon of the target gene into a suitable Cas9 expression vector.
-
Transfection/Transduction: Transfect or transduce the cell line of interest with the Cas9/sgRNA expression plasmid or lentivirus.
-
Selection: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: Seed the selected cells at a very low density in 96-well plates to allow for the growth of single-cell-derived colonies.
-
Clone Expansion and Validation: Expand the individual clones and screen for target protein knockout using Western blot. Confirm the gene disruption by Sanger sequencing of the genomic DNA.
-
Functional Assay: Use the validated knockout clones and a wild-type control clone to test the cytotoxic or biological effects of this compound. A lack of change in the IC50 value between wild-type and KO cells indicates an off-target effect.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is used to measure changes in the phosphorylation status of key signaling proteins following treatment with this compound.
-
Objective: To determine if this compound treatment leads to inhibition of the intended pathway or paradoxical activation of other pathways.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).[7]
-
Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Normalize protein lysates to the same concentration, add loading buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.[9] Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[9] Incubate with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Detect the signal using an ECL substrate and an imaging system.[9]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., total AKT).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: X5050 In Vivo Optimization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using X5050 in in vivo experiments. Our aim is to help you navigate common challenges and optimize your experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial studies, we recommend a starting dose of 10 mg/kg, administered daily via intraperitoneal (IP) injection. This recommendation is based on a balance of efficacy and tolerability observed in preclinical models. However, the optimal dose for your specific model may vary and should be determined empirically through a dose-response study.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low aqueous solubility. We recommend preparing a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For detailed steps, please refer to the Experimental Protocols section below. It is critical to ensure the suspension is homogenous before each administration.
Q3: I am observing significant weight loss in my study animals at the recommended starting dose. What should I do?
A3: Body weight loss exceeding 15-20% is a sign of toxicity and requires immediate action. We recommend three potential troubleshooting steps:
-
Reduce the dose: Lower the dose to 5 mg/kg and monitor the animals closely.
-
Change the dosing schedule: Switch to an intermittent dosing schedule (e.g., every other day) to allow for recovery between doses.
-
Switch administration route: If using IP injection, consider oral gavage (PO), which may alter the pharmacokinetic profile and reduce acute toxicity.
Q4: My tumor xenografts are not responding to this compound treatment. What are the possible reasons?
A4: Lack of efficacy can stem from several factors. Consider the following:
-
Suboptimal Dosage: The administered dose may not be achieving a sufficient therapeutic concentration in the tumor tissue. A dose-escalation study is recommended.
-
Drug Formulation and Administration: Ensure the this compound suspension is properly prepared and administered to avoid dose variability.
-
Tumor Model Resistance: The specific cell line used for the xenograft may have intrinsic or acquired resistance to this compound's mechanism of action. We recommend confirming target engagement in the tumor tissue.
-
PK/PD Mismatch: The pharmacokinetic properties of this compound in your model may not lead to sustained pharmacodynamic effects.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in dosing solution | This compound has crashed out of suspension. | Increase the concentration of the suspending agent (e.g., up to 2% CMC). Use a micro-homogenizer for a finer suspension. Prepare fresh daily. |
| Inconsistent results between animals | Inhomogeneous suspension leading to variable dosing. | Vortex the suspension vigorously immediately before drawing each dose. |
Issue 2: Suboptimal Efficacy
| Problem | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition | Insufficient drug exposure at the tumor site. | Perform a dose-escalation study (see Table 1). Analyze plasma and tumor concentrations of this compound to confirm exposure. |
| Initial response followed by tumor regrowth | Development of resistance or insufficient dosing frequency. | Consider combination therapy. Increase dosing frequency if tolerated. |
Issue 3: Observed Toxicity
| Problem | Potential Cause | Recommended Solution |
| >15% body weight loss | Dose is too high or dosing schedule is too frequent. | Reduce the dose or switch to an intermittent schedule (e.g., 5 days on, 2 days off). |
| Lethargy or ruffled fur | General signs of poor tolerability. | Monitor animals daily. Consider supportive care (e.g., hydration). If symptoms persist, reduce the dose. |
Data Summary
Table 1: Example Dose-Response Data in a Murine Xenograft Model
| Dose (mg/kg/day, IP) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Notes |
| Vehicle Control | 0 | +5 | No adverse effects observed. |
| 5 | 35 | -2 | Well-tolerated. |
| 10 | 60 | -8 | Mild, reversible weight loss. |
| 20 |
Technical Support Center: Minimizing Cytotoxicity of X5050 in Primary Neurons
Welcome to the technical support center for X5050. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the potential cytotoxic effects of the novel neuroactive compound this compound in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary neuron cultures?
A1: this compound is a potent modulator of neuronal signaling. While it is designed for high specificity, like many pharmacologically active agents, it can exhibit cytotoxicity at high concentrations or under specific experimental conditions. The observed toxicity may be an extension of its primary pharmacological effect or due to off-target effects. Therefore, careful dose-response studies are crucial to determine the optimal therapeutic window.
Q2: What is the recommended concentration range for this compound in primary neuron cultures?
A2: The optimal concentration of this compound is highly dependent on the neuron type and the specific experimental goals. We strongly recommend performing a dose-response curve to determine the EC50 for the desired biological effect and the CC50 (cytotoxic concentration 50%). A starting point for this analysis could be a range from low nanomolar (nM) to high micromolar (µM) concentrations.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: Based on preliminary data and the known pharmacology of similar compounds, potential mechanisms for this compound-induced cytotoxicity could include:
-
Excitotoxicity: Excessive stimulation of glutamate receptors, leading to an influx of calcium and subsequent activation of cell death pathways.[1][2]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[3]
-
Oxidative Stress: An imbalance between the production of ROS and the antioxidant capacity of the neurons.
-
Apoptosis: Programmed cell death characterized by cell shrinkage, chromatin condensation, and the activation of caspases.[3]
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.[3]
Q4: How can I differentiate between apoptosis and necrosis in my cultures treated with this compound?
A4: A combination of morphological assessment and specific assays can be used. Morphologically, apoptosis is characterized by cell shrinkage and the formation of apoptotic bodies, while necrosis involves cell swelling and lysis.[3] Specific assays include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during apoptosis, while PI enters and stains the nucleus of necrotic cells with compromised membranes.[3]
-
Caspase Activation Assays: Measuring the activity of key executioner caspases, such as caspase-3, is a hallmark of apoptosis.[3]
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of plasma membrane damage and necrosis.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when assessing the effects of this compound on primary neuron cultures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death at all tested concentrations of this compound. | 1. Incorrect this compound concentration: Calculation or dilution error.[3] 2. Poor initial culture health: Suboptimal neuron isolation, plating, or maintenance.[3][5] 3. Contamination: Bacterial or fungal contamination.[3][6] | 1. Verify concentration: Re-calculate and prepare fresh dilutions of this compound from a new stock. 2. Optimize culture conditions: Review and refine your neuron isolation and culture protocols. Ensure proper coating of culture vessels and use appropriate media and supplements.[5][7] 3. Check for contamination: Visually inspect cultures for signs of contamination and perform routine sterility checks. |
| Inconsistent results between experiments. | 1. Variability in primary neuron preparations: Differences in cell yield and health between dissections.[3] 2. Inconsistent this compound treatment: Variations in incubation time or drug addition.[3] 3. Edge effects in multi-well plates: Evaporation from outer wells leading to altered media and drug concentrations.[3] | 1. Standardize protocols: Use a consistent and detailed protocol for neuron isolation and culture. 2. Ensure consistent treatment: Use a timer for all incubations and add this compound consistently across all wells. 3. Minimize edge effects: Do not use the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity.[3] |
| Cell clumping observed after this compound treatment. | 1. Suboptimal substrate coating: Poor attachment of neurons leading to aggregation.[3][5] 2. High cell density: Overly dense cultures can lead to clumping.[3][7] 3. Cell death and debris: Dying cells can release sticky DNA, causing aggregation.[3] | 1. Optimize coating: Ensure uniform and adequate coating of culture surfaces with poly-D-lysine or other appropriate substrates.[5] 2. Adjust seeding density: Perform a titration to find the optimal seeding density for your neuron type.[7] 3. Gentle media changes: If significant cell death is observed, perform gentle partial media changes to remove debris. |
| Low neuronal purity (high glial contamination). | 1. Suboptimal dissection and dissociation: Contamination with other cell types during tissue preparation.[5] 2. Use of serum-containing medium: Serum promotes glial proliferation.[7] | 1. Refine dissection technique: Ensure careful removal of meninges and other non-neuronal tissue. Consider using papain instead of trypsin for dissociation.[5] 2. Use serum-free medium: Culture neurons in a serum-free medium such as Neurobasal with B-27 supplement.[5][7] 3. Consider anti-mitotic agents: If necessary, use an anti-mitotic agent like Cytosine Arabinoside (Ara-C) at a low, non-toxic concentration to inhibit glial proliferation.[5][8] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic concentration 50 (CC50) of this compound in primary neurons.
Materials:
-
Primary neuron culture (e.g., cortical or hippocampal neurons)
-
96-well culture plates, coated with poly-D-lysine
-
Neurobasal medium with B-27 supplement
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at an optimal seeding density and allow them to adhere and mature for at least 5-7 days in vitro (DIV).
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[9] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death (e.g., a high concentration of glutamate).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Assessment of Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Primary neuron culture treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Treatment: Treat primary neurons with this compound at the desired concentration and for the appropriate duration in a multi-well plate or on coverslips.
-
Staining:
-
Wash the cells gently with cold PBS.
-
Prepare the staining solution by diluting Annexin V-FITC and PI in the provided binding buffer according to the manufacturer's instructions.
-
Incubate the cells with the staining solution for 15 minutes at room temperature in the dark.
-
-
Imaging:
-
Gently wash the cells with binding buffer.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filters for FITC (green, for Annexin V) and rhodamine (red, for PI).
-
-
Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Procedure for Flow Cytometry:
-
Cell Harvest: After treatment, gently detach the neurons and collect both the detached and adherent cells.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
Caption: Logical troubleshooting flow for high this compound cytotoxicity.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Assessment of primary neuronal culture as a model for soman-induced neurotoxicity and effectiveness of memantine as a neuroprotective drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. neuroproof.com [neuroproof.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. researchgate.net [researchgate.net]
- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from X5050 Treatment
Welcome to the technical support center for X5050, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase Y (KY). By inhibiting KY, this compound is expected to block downstream signaling through the MEK/ERK pathway, leading to a reduction in the phosphorylation of ERK (p-ERK) and consequently, decreased cell proliferation in KY-dependent cell lines.
Q2: My this compound compound precipitated after I diluted my DMSO stock in aqueous cell culture media. What should I do?
A2: Compound precipitation is a common issue with hydrophobic molecules. Filtering the media is not recommended as it will remove the active compound. Instead, consider the following preventative measures:
-
Pre-warm the media: Always use media pre-warmed to 37°C, as lower temperatures can decrease solubility.
-
Optimize Dilution: Add the DMSO stock dropwise to the pre-warmed media while gently vortexing to ensure rapid mixing and prevent localized high concentrations. A serial or stepwise dilution may also be beneficial.
-
Manage DMSO Concentration: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize both precipitation risk and solvent-induced cytotoxicity.
-
Consider Serum: Serum proteins like albumin can help solubilize hydrophobic compounds. If your experimental design allows, ensuring serum is present during dilution can be helpful.
Q3: How can I be sure my unexpected result isn't due to experimental error or reagent quality?
A3: Consistency is key to differentiating a true biological effect from an experimental artifact.
-
Reagent Quality: Ensure your this compound is from a reputable source and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like STR profiling to ensure stability and consistency.
-
Consistent Protocols: Standardize all experimental conditions, including cell seeding density, incubation times, and reagent concentrations. Always include appropriate positive and negative controls.
Troubleshooting Guides
Issue 1: No significant decrease in p-ERK levels after this compound treatment.
If you do not observe the expected decrease in ERK phosphorylation, consider the following causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Drug Concentration or Time | The effect of this compound may be dose and time-dependent. Perform a dose-response and time-course experiment to identify the optimal conditions for your cell line. |
| Low Basal p-ERK Levels | The basal level of ERK phosphorylation in your unstimulated cells may be too low
Technical Support Center: Overcoming Resistance to X5050 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to the REST inhibitor, X5050, in cancer cell line experiments. As of the latest literature review, specific instances of acquired resistance to this compound in cancer cells have not been extensively documented. Therefore, this guide is based on established principles of drug resistance in oncology and the known mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is showing a decreased response over time. What are the potential reasons?
A1: A diminished response to this compound, suggesting the development of acquired resistance, could be attributed to several factors. The primary hypothesized mechanisms include:
-
On-target alterations: Although not yet reported for this compound, mutations in the REST protein could potentially alter the drug binding site or stabilize the protein, preventing its degradation.
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of REST inhibition.[1] Key pathways to investigate include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[2]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic modifications: Alterations in the epigenetic landscape of the cancer cells could lead to the silencing of pro-apoptotic genes or the activation of pro-survival genes, counteracting the effects of this compound.
Q2: How can I experimentally confirm if my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of this compound in the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance. This can be assessed using cell viability assays such as MTS or CellTiter-Glo.
Q3: What are the first troubleshooting steps I should take if I observe reduced this compound efficacy?
A3: Before investigating complex resistance mechanisms, it's crucial to rule out experimental variability.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.
-
Compound Integrity: Confirm the concentration and purity of your this compound stock solution. Degradation of the compound can lead to a perceived loss of efficacy.
-
Assay Conditions: Ensure consistency in cell seeding density, passage number, and media conditions, as these can all influence experimental outcomes.
Q4: What strategies can I employ to overcome potential this compound resistance?
A4: The most promising strategy to combat drug resistance is combination therapy.[3][4][5]
-
Combination with other epigenetic drugs: Co-treatment with inhibitors of other key epigenetic regulators can create synthetic lethality. A combination of this compound with an EZH2 inhibitor (like GSK343) has been shown to have synergistic anti-tumor effects.[6]
-
Targeting bypass pathways: If you identify the activation of a specific survival pathway, such as PI3K/Akt or MAPK/ERK, combining this compound with an inhibitor of a key component of that pathway could restore sensitivity.
-
Inhibiting drug efflux pumps: If increased drug efflux is suspected, co-administration of known ABC transporter inhibitors could enhance the intracellular concentration of this compound.
Troubleshooting Guides
Guide 1: Investigating Decreased Cell Viability in Response to this compound
This guide provides a step-by-step approach to troubleshoot experiments where cancer cell lines show a reduced cytotoxic response to this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values across experiments | Experimental variability | 1. Standardize Cell Culture: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. 2. Verify Seeding Density: Use a cell counter to ensure accurate and consistent cell seeding. 3. Prepare Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound from a validated stock for each experiment. |
| Gradual increase in IC50 value over passages | Development of acquired resistance | 1. Perform Dose-Response Curve: Compare the IC50 of the current cell stock to an early-passage, frozen stock of the parental cell line. 2. Investigate Molecular Mechanisms: Proceed to the protocols for investigating resistance mechanisms (see Experimental Protocols section). |
| No significant cell death at expected effective concentrations | Compound inactivity or cell line insensitivity | 1. Test a Positive Control Cell Line: Use a cell line known to be sensitive to this compound to confirm compound activity. 2. Increase Concentration Range: Expand the dose-response curve to higher concentrations to determine if the cell line is inherently less sensitive. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[7][8][9][10]
Materials:
-
Parental cancer cell line of interest
-
This compound (MedchemExpress, EC50: 2.1 µM)[11]
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTS, CellTiter-Glo)
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Monitor and Passage: Continuously monitor the cells for growth. Passage the cells as they reach 70-80% confluency. Maintain a parallel culture of the parental cell line in a drug-free medium.
-
Repeat Dose Escalation: Continue the stepwise increase in this compound concentration until the cells are able to proliferate in a medium containing a concentration that is at least 10-fold higher than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, confirm the level of resistance by performing a dose-response assay and comparing the new IC50 to that of the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at different stages of resistance development for future experiments.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol details the procedure for assessing the activation of key survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in this compound-sensitive and resistant cell lines.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Total Akt, p-ERK, Total ERK, REST, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the activation status of the signaling pathways between the sensitive and resistant cell lines.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| K562 | Chronic Myelogenous Leukemia | 2.5 | 28.0 | 11.2 |
| A549 | Non-Small Cell Lung Cancer | 3.1 | 35.5 | 11.5 |
| MCF-7 | Breast Cancer | 1.8 | 21.2 | 11.8 |
Table 2: Summary of Potential Combination Therapies to Overcome this compound Resistance
| Combination Agent | Target | Rationale |
| GSK343 | EZH2 | Synergistic effect on "super-silencers"[6] |
| GDC-0941 | PI3K | To inhibit the activated PI3K/Akt survival pathway |
| Trametinib | MEK | To block the MAPK/ERK bypass signaling pathway |
| Verapamil | ABC Transporters | To inhibit drug efflux and increase intracellular this compound concentration |
Visualizations
Caption: Mechanism of action of this compound, a REST inhibitor.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Cross-reactivity of X5050 with other transcription factors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the compound X5050's activity, focusing on its specificity for the transcription factor REST (Repressor Element-1 Silencing Transcription Factor) versus other potential off-target transcription factors. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
The compound this compound, a benzoimidazole-5-carboxamide derivative, has been identified as a potent and specific inhibitor of the REST transcription factor.[1][2][3] Unlike many small molecule inhibitors that target the DNA-binding or enzymatic activity of their targets, this compound uniquely functions by promoting the degradation of the REST protein.[2][3] This guide will explore the experimental evidence supporting the high specificity of this compound for REST.
Comparative Analysis of this compound Activity
While direct comparative studies of this compound against a broad panel of other transcription factors are not extensively published, its specificity is inferred from its mechanism of action and its effects on gene expression. The following table summarizes the known interactions of this compound with REST and the lack of evidence for off-target effects on other cellular components based on current research.
| Target/Process | Effect of this compound | Supporting Evidence |
| REST Protein Level | Decreased | Western blot analysis shows a reduction in REST protein levels in cells treated with this compound. |
| REST mRNA Level | No significant change | Quantitative PCR has shown that this compound does not alter the transcription of the REST gene.[1] |
| REST-DNA Binding | No direct inhibition | Electrophoretic Mobility Shift Assays (EMSA) demonstrate that this compound does not prevent the in vitro binding of REST to its DNA recognition element (RE1).[1] |
| REST Alternative Splicing | No effect | Analysis of REST transcripts has shown no change in its alternative splicing patterns upon this compound treatment.[1] |
| Global Transcription | Selective upregulation of REST target genes | Transcriptome analysis reveals a specific upregulation of neuronal genes that are known targets of REST-mediated repression.[1][2][3] |
| Other Transcription Factors | No reported direct inhibition | The selective upregulation of REST target genes suggests a lack of broad off-target effects on other transcription factors. |
Key Experimental Protocols
The specificity of this compound for REST has been established through a series of key experiments. Detailed methodologies for these assays are provided below to allow for replication and further investigation.
Luciferase Reporter Assay for REST Activity
This assay is used to screen for and quantify the activity of compounds that inhibit REST-mediated transcriptional repression.
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with multiple Repressor Element-1 (RE1) sites, the DNA sequence to which REST binds. In the presence of active REST, luciferase expression is repressed. An inhibitor of REST, like this compound, will relieve this repression, leading to an increase in luciferase activity and a measurable light signal.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.[7]
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure firefly luciferase activity with a luminometer.[4]
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[4]
-
Calculate the fold change in luciferase activity in this compound-treated cells compared to vehicle-treated cells.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to determine if a compound directly interferes with the binding of a transcription factor to its DNA recognition sequence.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the RE1 sequence is incubated with a source of REST protein (e.g., nuclear extract or purified protein). If REST binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing one or more RE1 sites.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reaction:
-
In a reaction tube, combine the labeled RE1 probe, nuclear extract from REST-expressing cells, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.[8]
-
In separate tubes, add increasing concentrations of this compound or a known competitor (unlabeled RE1 probe) as a positive control for binding inhibition.
-
Incubate the reactions at room temperature to allow for protein-DNA binding.[8]
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.[9]
-
Run the gel to separate the protein-DNA complexes from the free probe.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).[8]
-
A lack of change in the intensity of the shifted band in the presence of this compound indicates that the compound does not directly inhibit REST-DNA binding.[1]
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the REST signaling pathway and the experimental workflow for inhibitor identification.
Caption: REST signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the identification and characterization of REST inhibitors.
References
- 1. ovid.com [ovid.com]
- 2. High throughput screening for inhibitors of REST in neural derivatives of human embryonic stem cells reveals a chemical compound that promotes expression of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Luciferase reporter assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. Electrophoretic mobility shift assay (EMSA) for protein–DNA complexes [bio-protocol.org]
- 9. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 10. researchgate.net [researchgate.net]
X5050 and the Regulation of REST Protein: A Comparative Guide to Mechanisms of Action
New York, NY – December 8, 2025 – For researchers in neurobiology and oncology, the transcriptional repressor RE1-Silencing Transcription Factor (REST) has emerged as a critical therapeutic target. Elevated REST levels are implicated in the suppression of neuronal gene expression and the promotion of tumorigenesis. Consequently, small molecules that can effectively reduce REST protein levels are of significant interest. This guide provides a detailed comparison of two such molecules, X5050 and the novel α,β-unsaturated sulfone, T-65, focusing on their distinct mechanisms for reducing REST protein levels, with a particular focus on the role of the Small C-terminal Domain Phosphatase 1 (SCP1).
A key finding of this guide is that while both compounds lead to a reduction in REST protein, they achieve this through fundamentally different pathways. Experimental evidence demonstrates that This compound does not inhibit SCP1 to reduce REST protein levels; its mechanism is independent of this phosphatase. In contrast, T-65 directly inhibits SCP1, leading to the destabilization and subsequent degradation of REST.
Executive Summary of Comparative Analysis
| Feature | This compound | T-65 (α,β-unsaturated sulfone) |
| Primary Mechanism of Action | Promotes REST degradation through an SCP1-independent pathway.[1] | Covalently inhibits SCP1, leading to REST degradation.[1] |
| Target | Unknown, but acts downstream of SCP1.[1] | Small C-terminal Domain Phosphatase 1 (SCP1).[1] |
| Reported Efficacy | 50% reduction of REST protein at 50-100 µM in HEK293 cells.[1] | EC50 of ~1.5 µM for REST reduction in HEK293 cells.[1] |
| Selectivity | Does not inhibit SCP1. Broader selectivity profile against other phosphatases is not well characterized in publicly available literature. | Exhibits high selectivity for SCP1 with little cross-inhibition against other phosphatases like FCP1 and PTP1B.[1] |
Signaling Pathways and Mechanisms of Action
The stability of the REST protein is critically regulated by a phosphorylation-dephosphorylation cycle. Phosphorylation of REST at specific serine residues in its C-terminal degron region targets it for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent proteasomal degradation. The phosphatase SCP1 counteracts this process by dephosphorylating REST, thereby stabilizing the protein and maintaining its repressive function.
As illustrated in Figure 1, T-65 directly inhibits SCP1, preventing the dephosphorylation of REST. This leads to an accumulation of phosphorylated REST, which is then targeted for degradation. Conversely, this compound acts through a different, yet to be fully elucidated, mechanism that also results in REST degradation but does not involve the direct inhibition of SCP1.
Comparative Experimental Data
The following tables summarize the available quantitative data for this compound and the SCP1 inhibitor T-65.
Table 1: In Vitro Efficacy and Cellular Potency
| Compound | Assay Type | Target | IC50 / EC50 | Cell Line | Reference |
| This compound | REST Protein Reduction | REST | ~50-100 µM (for 50% reduction) | HEK293 | [1] |
| T-65 | SCP1 Inhibition (pNPP assay) | SCP1 | ~10 µM | - | [1] |
| T-65 | REST Protein Reduction | REST | ~1.5 µM | HEK293 | [1] |
Table 2: Selectivity Profile
| Compound | Phosphatase Assayed | Result | Reference |
| This compound | SCP1 | No inhibition observed | [1] |
| T-65 | FCP1 | Weak inhibition only at high concentrations (100 µM) | [1] |
| T-65 | PTP1B | No inhibition detected | [1] |
| T-65 | PP1 | No inhibition detected | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro SCP1 Phosphatase Activity Assay (Used to test this compound and T-65)
This assay was performed to determine the direct inhibitory effect of the compounds on SCP1 enzymatic activity.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human SCP1 was purified. This compound and T-65 were dissolved in DMSO to create stock solutions.
-
Pre-incubation: SCP1 enzyme was pre-incubated with varying concentrations of this compound, T-65, or DMSO (as a vehicle control) in an assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Brij-35) for 30 minutes at room temperature. The experiment that demonstrated this compound does not inhibit SCP1 was described in the supplementary information (Figure S6) of the publication by Medellin et al., 2022.[1]
-
Reaction Initiation: The phosphatase reaction was initiated by adding the artificial substrate p-nitrophenyl phosphate (pNPP).
-
Incubation: The reaction mixture was incubated at 37°C for a specified time, allowing the enzyme to catalyze the hydrolysis of pNPP to p-nitrophenol.
-
Reaction Termination and Measurement: The reaction was stopped by the addition of a strong base (e.g., NaOH). The amount of p-nitrophenol produced, which is proportional to the phosphatase activity, was quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated by comparing the absorbance values of the inhibitor-treated samples to the DMSO control. IC50 values were determined by fitting the dose-response data to a suitable equation.
REST Protein Degradation Assay (Western Blot)
This assay is used to quantify the levels of REST protein in cells following treatment with a test compound.
Protocol:
-
Cell Culture and Treatment: Human Embryonic Kidney (HEK293) cells, which endogenously express high levels of REST, were cultured under standard conditions. Cells were then treated with various concentrations of this compound, T-65, or DMSO for a defined period (e.g., 24, 48, 72 hours). For cycloheximide chase experiments to determine protein half-life, cells are co-treated with the compound and cycloheximide to inhibit new protein synthesis.
-
Protein Extraction: Following treatment, cells were washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for REST. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the REST band was quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative REST protein levels.
Conclusion
The available evidence clearly indicates that this compound and the α,β-unsaturated sulfone T-65 employ distinct mechanisms to achieve the common goal of reducing REST protein levels. This compound's activity is independent of SCP1, suggesting it acts on a different, yet to be identified, component of the REST degradation pathway. In contrast, T-65 is a potent and selective covalent inhibitor of SCP1. This direct inhibition of a key REST-stabilizing enzyme provides a clear and rational mechanism for its downstream effects on REST levels.
For researchers seeking to modulate REST activity, the choice between these compounds will depend on the specific experimental goals. T-65 offers a targeted approach with a well-defined mechanism of action, making it a valuable tool for specifically probing the consequences of SCP1 inhibition. The SCP1-independent mechanism of this compound, while less understood, presents an alternative strategy for reducing REST levels and may be useful in contexts where SCP1 inhibition is not desired or effective. Further studies are warranted to fully elucidate the molecular target of this compound and to perform a comprehensive head-to-head comparison of the broader selectivity and off-target effects of both compounds.
References
Reproducibility of Published Data on X5050: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental data is paramount. This guide provides a comprehensive comparison of the published data on X5050, a potent inhibitor of the RE1-Silencing Transcription factor (REST), with other relevant alternatives. The information is compiled from publicly available research, offering a valuable resource for evaluating the potential of this compound in therapeutic applications, particularly in the context of neurodegenerative diseases like Huntington's disease.
Data Presentation: Quantitative Comparison of REST Inhibitors
The initial high-throughput screening that identified this compound also revealed other classes of compounds with significant REST-inhibiting activity. Below is a summary of the quantitative data for this compound and a representative compound from the pyrazole propionamide chemical family, which also showed high potency.
| Compound ID | Chemical Family | Target | EC50 (µM) | Primary Effect | Reference |
| This compound | Benzoimidazole-5-carboxamide | REST | 2.1 | Promotes REST degradation | [1][2] |
| Representative Pyrazole Propionamide | Pyrazole propionamide | REST | Not specified | REST inhibition | [1] |
Note: While the pyrazole propionamide derivatives were identified as a potent chemical family, specific EC50 values for individual compounds other than this compound are not detailed in the primary publication. The study focused on this compound due to its superior activity and specificity.[1]
Experimental Protocols
The identification and characterization of this compound involved a series of key experiments. The detailed methodologies are crucial for reproducing and validating these findings.
High-Throughput Screening (HTS) for REST Inhibitors
This protocol outlines the foundational experiment used to identify this compound from a chemical library.
Objective: To identify small molecules that inhibit the transcriptional repression activity of REST.
Methodology:
-
Cell Line: Neural stem cells (NSCs) derived from human embryonic stem cells.
-
Reporter System: A luciferase reporter plasmid under the control of a promoter containing multiple RE1 (Repressor Element 1) sites, the binding site for REST.
-
Screening Process:
-
NSCs were plated in 384-well plates.
-
Cells were transfected with the RE1-luciferase reporter plasmid.
-
A library of 6,984 chemical compounds was added to the wells.
-
Luciferase activity was measured after a defined incubation period.
-
-
Hit Identification: Compounds that resulted in a significant increase in luciferase expression (indicating relief of REST-mediated repression) without causing cytotoxicity were selected as primary hits.
-
Secondary Screening: Primary hits were further validated through dose-response assays and counter-screens using a reporter plasmid with a mutated RE1 site to ensure specificity.
Mechanism of Action Studies
These experiments were conducted to elucidate how this compound inhibits REST function.
1. REST Protein Level Analysis (Western Blot):
-
Objective: To determine the effect of this compound on the total amount of REST protein.
-
Methodology:
-
NSCs were treated with varying concentrations of this compound for 24 hours.
-
Cell lysates were collected, and proteins were separated by SDS-PAGE.
-
REST protein was detected using a specific primary antibody and a labeled secondary antibody.
-
Results showed a dose-dependent decrease in the 122 kDa REST isoform, suggesting that this compound promotes REST degradation.[1]
-
2. REST mRNA Level Analysis (qRT-PCR):
-
Objective: To assess whether this compound affects the transcription of the REST gene.
-
Methodology:
-
NSCs were treated with this compound.
-
Total RNA was extracted, and cDNA was synthesized.
-
Quantitative real-time PCR was performed using primers specific for REST mRNA.
-
No significant change in REST mRNA levels was observed, indicating that this compound does not act at the transcriptional level.[1]
-
3. REST-DNA Binding Analysis (Electrophoretic Mobility Shift Assay - EMSA):
-
Objective: To investigate if this compound directly interferes with the binding of REST to its DNA recognition site (RE1).
-
Methodology:
-
Nuclear extracts containing REST protein were incubated with a radiolabeled DNA probe containing the RE1 sequence.
-
This compound was added to the binding reaction.
-
The protein-DNA complexes were separated by native polyacrylamide gel electrophoresis.
-
This compound did not inhibit the formation of the REST-RE1 complex, demonstrating it does not block DNA binding.[1]
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound's mechanism of action and the experimental workflow for its discovery.
Caption: Signaling Pathway of this compound Action.
Caption: Experimental Workflow for this compound Discovery.
References
Safety Operating Guide
Personal protective equipment for handling X5050
This guide provides immediate, essential safety and logistical information for handling the REST inhibitor, X5050. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as a combustible solid with standard handling precautions, the following personal protective equipment is mandatory.[1] This is based on general best practices for laboratory safety when working with powdered chemical compounds.
Summary of Required PPE
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of the powdered compound. |
Operational Plan: Handling and Preparation of this compound Solutions
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage.[2]
-
This compound powder should be stored at 2-8°C.
-
It is packaged under an inert gas.[1]
Preparation of Stock Solutions:
-
Reconstitution: this compound is soluble in DMSO at concentrations of up to 100 mg/mL.
-
Procedure:
-
Ensure all necessary PPE is donned correctly.
-
Conduct the reconstitution process within a chemical fume hood to minimize inhalation exposure.
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the DMSO solvent to the powder to avoid splashing.
-
Gently vortex or sonicate the mixture until the powder is completely dissolved.
-
-
Storage of Stock Solutions: Following reconstitution, it is recommended to create aliquots and freeze them at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Categorization:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials.
-
Liquid Waste: Unused stock solutions and any rinsate from cleaning contaminated glassware.
Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste in a designated, sealed container labeled "Hazardous Chemical Waste."
-
The container should be compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect all liquid waste in a sealed, leak-proof container labeled "Hazardous Chemical Waste."
-
Do not mix with other solvent wastes unless compatibility is confirmed.
-
-
Empty Containers:
-
The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., DMSO). The rinsate must be collected as hazardous liquid waste.[3]
-
-
Pickup and Disposal:
-
Store waste containers in a designated, safe area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
